BenchChemオンラインストアへようこそ!

(R)-N-Allyl-2,3-dihydro-1H-inden-1-amine oxalate

Reference Standard Handling Salt Form Selection Analytical Weighing Accuracy

The compound (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine oxalate (CAS 1166392-43-3) is the oxalate salt of a chiral 1-aminoindane derivative bearing an N-allyl substituent at the (R)-configured stereocenter. It is classified both as a process-related impurity of the anti-Parkinsonian drug rasagiline and as a key synthetic intermediate in the allylation–bromination–dehalogenation route to N-propargyl-1(R)-aminoindan.

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
CAS No. 1166392-43-3
Cat. No. B3215711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-Allyl-2,3-dihydro-1H-inden-1-amine oxalate
CAS1166392-43-3
Molecular FormulaC14H17NO4
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC=CCNC1CCC2=CC=CC=C12.C(=O)(C(=O)O)O
InChIInChI=1S/C12H15N.C2H2O4/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;3-1(4)2(5)6/h2-6,12-13H,1,7-9H2;(H,3,4)(H,5,6)/t12-;/m1./s1
InChIKeyKGFWCWSROCOLAN-UTONKHPSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-N-Allyl-2,3-dihydro-1H-inden-1-amine Oxalate (CAS 1166392-43-3): Chiral Indanamine Intermediate for Rasagiline Synthesis and Reference Standard Procurement


The compound (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine oxalate (CAS 1166392-43-3) is the oxalate salt of a chiral 1-aminoindane derivative bearing an N-allyl substituent at the (R)-configured stereocenter. It is classified both as a process-related impurity of the anti-Parkinsonian drug rasagiline and as a key synthetic intermediate in the allylation–bromination–dehalogenation route to N-propargyl-1(R)-aminoindan [1]. The free base (CAS 91639-43-9) is a brown oil at ambient temperature, while the oxalate salt is an off-white crystalline solid with a molecular formula of C₁₄H₁₇NO₄ and a molecular weight of 263.29 g/mol . The compound is supplied with comprehensive characterization data—including ¹H NMR, mass spectrometry, and HPLC purity—that meet regulatory guidances for reference standard use in abbreviated new drug applications (ANDAs) [2].

Why Generic Substitution Is Not Advisable for (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine Oxalate in Regulated Pharmaceutical Analysis and Synthesis


Substituting (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine oxalate with its free base, a different salt form, or a structurally related indanamine impurity introduces unacceptable risk in two critical contexts. First, in analytical reference standard applications, the oxalate salt's well-defined crystallinity, purity (≥95% by HPLC), and solid-state handling properties directly affect weighing accuracy, solution preparation, and chromatographic response factor determination—parameters that cannot be matched by the brown-oil free base (HPLC purity 91.70%) [1]. Second, in synthetic chemistry, the (R) stereochemistry and the allyl-protected amine oxidation state of this specific oxalate salt are essential for the bromination–dehydrohalogenation sequence that yields rasagiline; use of the S-enantiomer, the racemate, or a different N-substituted analog would produce stereochemically incorrect or structurally divergent products [2]. The ICH Q3A guideline mandates identification and qualification of any impurity present at ≥0.10% in a drug substance, making procurement of the exact matched reference standard a regulatory necessity rather than a preference [3].

Quantitative Differentiation Evidence: (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine Oxalate (CAS 1166392-43-3) Versus Closest Analogs and Alternative Forms


Solid-State Physical Form: Oxalate Salt (Off-White Solid) Versus Free Base (Brown Oil) — Handling and Weighing Accuracy

The oxalate salt (CAS 1166392-43-3) is isolated as an off-white crystalline solid, whereas the corresponding free base N-allyl-2,3-dihydro-1H-inden-1-amine (CAS 91639-43-9) is a brown-coloured oil at ambient temperature [1]. In a side-by-side comparison of physical form, the crystalline oxalate salt enables precise microbalance weighing for reference standard solution preparation—a critical requirement when preparing stock solutions at concentrations typically in the range of 0.1–1.0 mg/mL for HPLC system suitability testing. The free base oil, in contrast, is difficult to handle quantitatively and is prone to incomplete transfer and oxidation during storage, introducing systematic weighing errors that compromise method validation linearity and accuracy parameters .

Reference Standard Handling Salt Form Selection Analytical Weighing Accuracy

HPLC Purity: Oxalate Salt (≥95%) Versus Synthesized Free Base (91.70%) — Chromatographic Quality for Reference Standard Use

Commercially supplied (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine oxalate is specified at ≥95% HPLC purity and is provided with a full Certificate of Analysis including ¹H NMR, IR, and mass spectrometry data . In the primary literature describing the synthesis and characterization of rasagiline impurities, the free base allyl impurity (4) was reported with an HPLC purity of only 91.70% after synthesis [1]. This 3.3–5.0 percentage-point purity gap is analytically significant: when used as a reference standard for impurity quantification by the 100% area normalization method or by external standard calibration, a lower-purity material propagates systematic bias into impurity assay results, potentially causing a false out-of-specification (OOS) determination for a compliant batch [2].

HPLC Purity Comparison Reference Standard Qualification Pharmaceutical Impurity Analysis

Stereochemical Configuration: (R)-Oxalate as the Rasagiline-Congruent Enantiomer Versus (S)-Enantiomer or Racemate — Synthetic Pathway Fidelity

The (R)-configuration at the C-1 position of the indane ring in the oxalate salt (CAS 1166392-43-3) is stereochemically congruent with the final API rasagiline, which is (R)-N-propargyl-1-aminoindan [1]. In the patented synthetic route, (R)-N-allyl-1-aminoindan oxalate (100 g) is suspended in dichloromethane, treated with NaOH to liberate the free base, and then reacted with bromine to yield (R)-N-(2,3-dibromopropyl)-1-aminoindan (115 g), which upon heating with KOH at 80–90 °C undergoes double dehydrohalogenation to give (R)-N-propargyl-1-aminoindan (rasagiline) [2]. If the (S)-enantiomer or racemic N-allyl-1-aminoindan were employed, the final product would be the (S)-enantiomer (inactive as an MAO-B inhibitor) or a racemate requiring costly chiral resolution, respectively [3].

Chiral Intermediate Stereochemical Integrity Rasagiline Synthesis Route

Regulatory Traceability: Oxalate Salt Reference Standard with Pharmacopeial Traceability Versus Uncharacterized In-House Impurity Isolates

Commercially sourced (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine oxalate (CAS 1166392-43-3) is supplied as a fully characterized reference standard with the option for further traceability against pharmacopeial standards (USP or EP) based on feasibility [1]. In contrast, the allyl impurity synthesized and characterized in the primary literature was prepared in a research laboratory setting with only ¹H NMR and mass spectral confirmation, without the ISO 17034-compliant certification, stability data, or batch-to-batch consistency documentation required for regulatory use [2]. The ICH Q3A guideline specifies that any impurity present at or above the identification threshold of 0.10% must be identified and quantified using a qualified reference standard; an in-house synthesized impurity lacking certified purity, stability, and traceability documentation does not satisfy this requirement [3].

Reference Standard Traceability Pharmacopeial Compliance ANDA Quality Control

Distinct Chromatographic Retention: Allyl Impurity Resolution Versus Co-Eluting Chloro Allyl and Despropargyl Impurities in Pharmacopeial HPLC Methods

In the validated HPLC method for rasagiline impurity profiling, the allyl impurity (N-allyl-2,3-dihydro-1H-inden-1-amine) exhibits distinct chromatographic retention relative to the chloro allyl impurity (N-(2-chloroallyl)-1(R)-aminoindan), which is classified as a potential genotoxic impurity (PGI) subject to a permissible limit of 1.0 ppm in rasagiline mesylate [1]. The chloro allyl impurity has been shown to be detectable at trace levels as low as 0.08 ppm (LOD) and quantifiable at 0.23 ppm (LOQ) using a Sunfire C18 column with UV detection at 210 nm [2]. The non-chlorinated allyl impurity, lacking the electronegative chlorine substituent, has a different UV absorption profile and retention time, enabling baseline-resolved separation from the genotoxic chloro impurity in validated pharmacopeial methods [3].

HPLC Method Selectivity Impurity Profiling Chromatographic Resolution

Oxalate Salt Crystallinity Enables Methanol Recrystallization Purification Versus Free Base Oil Requiring Chromatography

The patent literature explicitly demonstrates that N-allyl-1-aminoindan oxalate can be purified to high chemical and stereochemical purity by a single recrystallization from methanol, yielding the product as a crystalline solid directly suitable for subsequent synthetic steps [1]. Specifically, the crude oxalate salt precipitated from ethyl acetate solution by addition of oxalic acid is recrystallized from methanol to yield 100 g of purified (R)-N-allyl-1-aminoindan oxalate from a 100 g scale reaction [2]. In contrast, the free base (CAS 91639-43-9) is a brown oil that requires either column chromatography or fractional distillation for purification—unit operations that are less scalable, more solvent-intensive, and less stereochemically discriminating than salt recrystallization .

Salt Crystallinity Purification Efficiency Process Chemistry Scalability

Optimal Procurement and Application Scenarios for (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine Oxalate (CAS 1166392-43-3)


ANDA Impurity Reference Standard for Rasagiline Mesylate Drug Substance Release Testing

In ANDA submissions for generic rasagiline mesylate, regulatory agencies require identification, quantification, and qualification of all process-related impurities present at or above the ICH Q3A identification threshold of 0.10% [1]. (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine oxalate (CAS 1166392-43-3) serves as the certified reference standard for the allyl impurity peak in the HPLC impurity profile. The oxalate salt's ≥95% purity, well-defined solid-state form, and full Certificate of Analysis (¹H NMR, IR, mass spectrometry, water content by KF/TGA, and solubility data) satisfy the ICH Q2(R1) requirements for reference standard qualification in accuracy, linearity, and system suitability determinations . Its chromatographic resolution from the genotoxic chloro allyl impurity—detected at trace levels (LOD 0.08 ppm, LOQ 0.23 ppm) by validated HPLC methods—makes it indispensable for demonstrating method selectivity, a key performance parameter in ANDA analytical method validation [2].

Synthetic Intermediate for Rasagiline via the Allylation–Bromination–Dehalogenation Route (Scale: 100 g to Multi-Kilogram)

In process chemistry, (R)-N-allyl-1-aminoindan oxalate is the key protected intermediate in an industrially validated route to (R)-rasagiline that circumvents the direct use of propargyl bromide, a lachrymatory and potentially hazardous alkylating agent [1]. As documented in US Patent Application 2011/0054218, the oxalate salt is converted to rasagiline in three steps: (i) free-basing with aqueous NaOH in dichloromethane, (ii) bromination with Br₂ at 0–5 °C to give (R)-N-(2,3-dibromopropyl)-1-aminoindan (115 g from 100 g oxalate salt), and (iii) double dehydrohalogenation with KOH at 80–90 °C in denatured industrial spirit, yielding (R)-N-propargyl-1-aminoindan which is isolated as the oxalate salt (50 g) . The use of the (R)-oxalate ensures that stereochemical integrity is preserved throughout the sequence, eliminating the need for chiral resolution of the final API. The crystalline nature of the oxalate salt also facilitates precise stoichiometric control in the bromination step, which is critical for avoiding over-bromination side products [2].

Forced Degradation Study Marker for Rasagiline Oxidative and Photolytic Stress Testing

During forced degradation studies mandated by ICH Q1A(R2) for drug substance stability, rasagiline is subjected to oxidative (H₂O₂), photolytic (ICH Q1B), and thermal stress conditions. The N-allyl impurity can form as a degradation product via N-dealkylation and subsequent allylic rearrangement pathways [1]. (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine oxalate serves as the authenticated marker compound for identifying and quantifying this degradation pathway. Its well-characterized spectroscopic signature—¹H NMR (400 MHz, DMSO-d₆): δ 5.93–5.86 (m, 1H, =CH), 5.23–5.03 (m, 2H, =CH₂), 4.10 (t, 1H, NH-CH), and mass spectrum: m/z 174.1 (M+1)⁺—provides unambiguous identification in stressed samples, enabling accurate mass balance determination and degradation kinetics modeling . The solid oxalate salt's stability under recommended storage conditions (below 4 °C for long-term storage) ensures consistent reference standard performance across the duration of the stability study [2].

Chiral Purity Method Development: Resolution of (R)-Allyl Impurity from (S)-Allyl Enantiomer and S-Isomer of Rasagiline

The (R)-configuration of (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine oxalate is critical for developing and validating chiral HPLC methods that distinguish the (R)-allyl impurity from its (S)-enantiomer and from the S-isomer of rasagiline (a specified impurity in pharmacopeial monographs) [1]. Because the S-isomer of rasagiline is a known impurity with distinct pharmacological properties, chiral chromatographic methods must demonstrate baseline resolution between the (R)-allyl impurity, (S)-allyl impurity, (R)-rasagiline, and (S)-rasagiline . The oxalate salt of (R)-N-allyl-2,3-dihydro-1H-inden-1-amine provides the enantiomerically pure reference material needed to establish relative retention times and resolution factors in chiral HPLC method development, ensuring that the method can accurately quantify stereochemical purity in both the drug substance and the impurity profile [2].

Quote Request

Request a Quote for (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.